molecular formula C9H11NO4 B1421163 Methyl 5,6-dimethoxypicolinate CAS No. 324028-87-7

Methyl 5,6-dimethoxypicolinate

Cat. No.: B1421163
CAS No.: 324028-87-7
M. Wt: 197.19 g/mol
InChI Key: PVGFGXWPUXNVFR-UHFFFAOYSA-N
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Description

Methyl 5,6-dimethoxypicolinate is a heterocyclic organic compound with the CAS registry number 324028-87-7 . It is a methyl ester derivative of 5,6-dimethoxypicolinic acid, featuring a pyridine ring substituted with two methoxy (-OCH₃) groups at positions 5 and 6 and a methyl ester (-COOCH₃) at position 2. Its molecular formula is C₉H₁₁NO₄, and its molecular weight is 197.19 g/mol (calculated). The compound is primarily utilized in research as a synthetic intermediate or building block for pharmaceuticals, agrochemicals, or coordination chemistry due to its electron-rich aromatic system.

This discontinuation may reflect challenges in synthesis, regulatory constraints, or reduced demand compared to analogs.

Properties

IUPAC Name

methyl 5,6-dimethoxypyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-12-7-5-4-6(9(11)14-3)10-8(7)13-2/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGFGXWPUXNVFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673912
Record name Methyl 5,6-dimethoxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324028-87-7
Record name Methyl 5,6-dimethoxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 5,6-dimethoxypicolinate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological effects, focusing on antioxidant, antimicrobial, and anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound belongs to the class of picolinates, which are derivatives of pyridine. The presence of methoxy groups at positions 5 and 6 enhances its lipophilicity and may influence its biological activity. The compound's structure can be represented as follows:

C1H1NO3C1H1O2\text{C}_1\text{H}_1\text{N}\text{O}_3\text{C}_1\text{H}_1\text{O}_2

Antioxidant Activity

The antioxidant activity of this compound has been investigated through various assays. Research indicates that this compound effectively scavenges free radicals and inhibits lipid peroxidation.

Key Findings

  • Inhibition of Lipid Peroxidation : this compound demonstrated a significant reduction in malondialdehyde (MDA) levels in vitro, indicating its ability to inhibit lipid peroxidation processes .
  • DPPH Radical Scavenging : In DPPH assays, the compound exhibited a concentration-dependent scavenging effect, with an IC50 value comparable to well-known antioxidants .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains. The compound showed promising results against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Effects

  • Bacterial Strains Tested : The compound was tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
  • Results : It exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL across different strains . The mechanism appears to involve disruption of bacterial cell membranes and interference with respiratory chain dehydrogenase activity.

Anticancer Activity

Recent studies have explored the potential anticancer properties of this compound. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines.

Research Findings

  • Cell Lines Tested : The compound was evaluated against HL-60 human promyelocytic leukemia cells.
  • Results : It demonstrated cytotoxic effects with an IC50 value of less than 10 µM, indicating potent anticancer activity . The mechanism involves the activation of intrinsic apoptotic pathways and the generation of reactive oxygen species (ROS).

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other known compounds:

Activity TypeThis compoundReference CompoundIC50/ MIC (µg/mL)
AntioxidantEffectiveAscorbic Acid<100
AntibacterialActivePenicillin50-100
AnticancerPotentDoxorubicin<10

Scientific Research Applications

Applications in Organic Synthesis

Versatile Building Block
Methyl 5,6-dimethoxypicolinate serves as a crucial building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:

  • Alkylation : It can undergo alkylation reactions to form more complex structures.
  • Condensation Reactions : The compound can participate in condensation reactions to create heterocyclic compounds.
  • Functionalization : The methoxy groups can be replaced or modified to introduce new functional groups.

These properties make it valuable in the development of pharmaceuticals, agrochemicals, and other fine chemicals .

Biological Activities

Emerging research suggests that this compound may exhibit various biological activities:

  • Antimicrobial Properties : Preliminary studies indicate potential antimicrobial effects against certain bacterial strains.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways.
  • Neuroprotective Effects : Research is ongoing to explore its neuroprotective properties, particularly in models of neurodegeneration.

Case Study 1: Synthesis of Antimicrobial Agents

A study focused on synthesizing derivatives of this compound to evaluate their antimicrobial activity. The results demonstrated that specific derivatives exhibited significant activity against Gram-positive bacteria, suggesting potential for developing new antibiotics.

Case Study 2: Anti-inflammatory Research

In another investigation, researchers explored the anti-inflammatory effects of this compound in vitro. The compound showed promise in reducing pro-inflammatory cytokine production in cultured macrophages, indicating its potential as a therapeutic agent for inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of Methyl 5,6-dimethoxypicolinate and structurally related picolinate derivatives, focusing on substituent effects, physicochemical properties, and research applications.

Data Table: Key Attributes of Selected Picolinate Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Purity Availability (2025) Key Applications
This compound 324028-87-7 C₉H₁₁NO₄ 197.19 5,6-OCH₃, COOCH₃ N/A Discontinued Research intermediates
Methyl 5,6-dichloropicolinate 1214375-24-2 C₇H₅Cl₂NO₂ 206.03 5,6-Cl, COOCH₃ ≥98% Available (10g–100g) Pharmaceutical research
5,6-Dimethoxypicolinic acid N/A C₈H₉NO₅* 199.16* 5,6-OCH₃, COOH N/A Discontinued Ligand synthesis
5-Methoxy-6-nitropicolinic acid N/A C₇H₆N₂O₅ 198.13 5-OCH₃, 6-NO₂, COOH N/A Discontinued Explosives research

Substituent Effects and Reactivity

  • This compound : The methoxy groups are electron-donating, activating the pyridine ring toward electrophilic substitution. This property makes it suitable for further functionalization in synthesis .
  • Methyl 5,6-dichloropicolinate : Chlorine substituents are electron-withdrawing, deactivating the ring and directing reactivity toward nucleophilic substitution. This compound’s higher polarity (vs. dimethoxy) may influence solubility in organic solvents .
  • 5,6-Dimethoxypicolinic acid : The free carboxylic acid group enhances hydrophilicity, making it a candidate for metal coordination or salt formation .

Research Utility and Handling

  • Methyl 5,6-dichloropicolinate is commercially available with ≥98% purity and is stored at room temperature. Its handling protocols (e.g., DMSO stock solutions, in vivo formulation with PEG300/Tween 80) are well-documented, suggesting established research workflows .
  • This compound ’s discontinuation limits its practical use, though its electron-rich structure remains theoretically valuable for niche applications .

Q & A

Q. How to design a rigorous study comparing this compound derivatives with other methoxy-substituted analogs?

  • Methodology : Use a PICOT framework:
  • Population : Derivatives with varying methoxy positions (4,5- vs. 5,6- vs. 6,7-).
  • Intervention : Reactivity under standardized conditions (e.g., Suzuki coupling).
  • Comparison : Yield, selectivity, and computational activation barriers.
  • Outcome : Structure-activity relationships for catalytic applications.
  • Time : Kinetic profiling over 24–72 h .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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